Mesoporphyrin IX Dihydrochloride: A Versatile Tool in Scientific Research
Mesoporphyrin IX Dihydrochloride: A Versatile Tool in Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Mesoporphyrin IX dihydrochloride (B599025) and its metalloporphyrin derivatives have emerged as significant molecules in various research fields, from fundamental biochemistry to applied materials science. Their unique structure, characterized by a porphyrin core, allows them to participate in a diverse array of biological and chemical processes. This technical guide provides a comprehensive overview of the primary research applications of Mesoporphyrin IX dihydrochloride, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Research Applications
Mesoporphyrin IX dihydrochloride is utilized in several key areas of scientific investigation:
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Inhibition of Heme Oxygenase (HO): As a competitive inhibitor of heme oxygenase, the rate-limiting enzyme in heme catabolism, Mesoporphyrin IX and its tin (Sn) and chromium (Cr) analogs are instrumental in studying the physiological and pathological roles of this enzyme.[1][2][3] This has significant implications for conditions such as hyperbilirubinemia and in the context of cancer, where HO-1 is often overexpressed.[4][5]
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Photodynamic Therapy (PDT): Porphyrin-based compounds, including Mesoporphyrin IX, are effective photosensitizers.[6][7] Upon activation by light of a specific wavelength, they generate reactive oxygen species (ROS) that can induce localized cell death, a principle leveraged in photodynamic therapy for cancer.[5][8][9]
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Antimicrobial and Antiviral Strategies: Research has demonstrated the antimicrobial and antiviral properties of Mesoporphyrin IX.[6][7] It can be effective against various pathogens, in some cases by disrupting viral membrane structures.[6]
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Materials Science: The photosensitive nature of Mesoporphyrin IX makes it a valuable component in the construction of dye-sensitized solar cells (DSSCs), where it acts as the light-harvesting dye.[10][11]
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Biochemical Probes: Derivatives of Mesoporphyrin IX, such as N-methyl mesoporphyrin IX (NMM), serve as selective fluorescent probes for specific DNA and RNA structures, most notably G-quadruplexes.[12][13][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the research applications of Mesoporphyrin IX and its derivatives.
Table 1: Heme Oxygenase Inhibition
| Compound | Enzyme Source | Inhibition Constant (Kᵢ) | IC₅₀ (HO-1) | IC₅₀ (HO-2) | Reference(s) |
| Tin Mesoporphyrin IX | Rat Splenic Microsomes | 0.014 µM | - | - | [2] |
| Tin Protoporphyrin IX | Rat Liver | 0.011 µM | - | - | [15] |
| Tin Mesoporphyrin IX | Rat Spleen & Brain | - | Most Potent | Most Potent | [16] |
| Zinc Protoporphyrin IX | Rat Spleen & Brain | - | Least Inhibitory | Least Inhibitory | [16] |
Table 2: G-Quadruplex Binding
| Ligand | G-Quadruplex Target | Binding Affinity (Kₐ) | Dissociation Constant (K₋) | Reference(s) |
| N-methyl mesoporphyrin IX | Parallel G-Quadruplex | >2 x 10⁶ M⁻¹ | ~100 nM | [4][17] |
| N-methyl mesoporphyrin IX | Human Telomeric DNA (Tel22) | ~1.0 x 10⁵ M⁻¹ | - | [3] |
Table 3: Photodynamic Therapy
| Compound | Cell Line | LD₅₀ |
| Cationic Methylated Porphyrin Derivative | Not Specified | 2.4 µM |
| Cationic Methylated Porphyrin Derivative | Not Specified | 7.4 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Mesoporphyrin IX dihydrochloride and its analogs.
Heme Oxygenase Activity Assay
This protocol is adapted from methods used for in vitro HO-1 activity assessment.[18]
1. Reagents:
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Phosphate (B84403) Buffer (100 mM, pH 7.4) with 2 mM MgCl₂
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Purified recombinant HO-1 or tissue homogenate (e.g., rat spleen microsomes)
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Hemin (B1673052) (Substrate)
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NADPH
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Biliverdin (B22007) Reductase (BVR)
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Mesoporphyrin IX dihydrochloride or its metalloporphyrin analog (inhibitor)
2. Procedure:
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Prepare a reaction mixture containing phosphate buffer, HO-1 enzyme source, and biliverdin reductase.
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Add varying concentrations of the Mesoporphyrin IX compound (inhibitor) to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.
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Pre-incubate the mixture for 15 minutes at room temperature.
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Initiate the reaction by adding hemin and NADPH.
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Incubate at 37°C for 30-60 minutes in the dark.
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Stop the reaction by adding chloroform and vortexing vigorously.
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Centrifuge to separate the phases.
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Carefully collect the lower chloroform phase containing the product, bilirubin (B190676).
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Quantify bilirubin by measuring its absorbance at approximately 464 nm.
10. Data Analysis: Calculate the percent inhibition for each concentration of the Mesoporphyrin IX compound and determine the IC₅₀ value.
Photodynamic Therapy (PDT) Protocol for Cancer Cells
This is a generalized protocol for evaluating the photocytotoxicity of Mesoporphyrin IX dihydrochloride in a cancer cell line.[19]
1. Cell Culture:
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Culture a suitable cancer cell line (e.g., gliosarcoma 9L/lacZ) in appropriate media and conditions.
2. Photosensitizer Incubation:
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Seed cells in multi-well plates and allow them to adhere overnight.
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Prepare a stock solution of Mesoporphyrin IX dihydrochloride in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in cell culture medium.
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Replace the medium in the wells with the medium containing the photosensitizer.
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Incubate for a predetermined period (e.g., 4 hours) to allow for cellular uptake.
3. Light Irradiation:
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Wash the cells with phosphate-buffered saline (PBS) to remove the extracellular photosensitizer.
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Add fresh, phenol (B47542) red-free medium.
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Irradiate the cells with a light source of an appropriate wavelength (e.g., LED array, ~400-630 nm) and light dose (e.g., 10 J/cm²). A control group should be kept in the dark.
4. Cytotoxicity Assessment:
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After a post-irradiation incubation period (e.g., 18-24 hours), assess cell viability using a standard assay such as MTT, XTT, or trypan blue exclusion.
5. Data Analysis: Determine the concentration of Mesoporphyrin IX dihydrochloride and the light dose required to achieve a certain level of cell death (e.g., LD₅₀).
Viral Inactivation Plaque Assay
This protocol outlines a method to assess the antiviral activity of Mesoporphyrin IX dihydrochloride against an enveloped virus like Vesicular Stomatitis Virus (VSV).[20]
1. Virus and Cell Culture:
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Propagate a stock of the virus (e.g., VSV) in a suitable host cell line (e.g., BHK-21 cells).
2. Inactivation Procedure:
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In a microcentrifuge tube, mix a known titer of the virus with different concentrations of Mesoporphyrin IX dihydrochloride.
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Incubate the mixture for 1 hour. For photo-inactivation studies, one set of tubes is exposed to a light source while a parallel set is kept in the dark.
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Prepare serial dilutions of the treated virus samples in cell culture medium.
3. Plaque Assay:
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Plate a confluent monolayer of host cells in multi-well plates.
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Infect the cells with the serially diluted virus samples for 1 hour.
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Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose).
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Incubate for a period sufficient for plaque formation (e.g., 16 hours).
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Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
4. Data Analysis: Calculate the viral titer for each treatment condition and determine the reduction in infectivity compared to the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the research uses of Mesoporphyrin IX dihydrochloride.
Conclusion
Mesoporphyrin IX dihydrochloride and its derivatives are invaluable reagents in scientific research, with a broad spectrum of applications. Their ability to interact with fundamental biological pathways, such as heme metabolism, and their unique photochemical properties make them powerful tools for both basic and translational research. The detailed protocols and data presented in this guide are intended to facilitate the effective use of these compounds in the laboratory and to spur further investigation into their potential therapeutic and technological applications.
References
- 1. Heme oxygenase-1: emerging target of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Diverse Roles of Heme Oxygenase-1 in Tumor Progression [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. N-methyl mesoporphyrin IX as a highly selective light-up probe for G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tin mesoporphyrin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. publications.aap.org [publications.aap.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. miRNA-Guided Imaging and Photodynamic Therapy Treatment of Cancer Cells Using Zn(II)-Protoporphyrin IX-Loaded Metal-Organic Framework Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tin Mesoporphyrin Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-methyl mesoporphyrin IX as a highly selective light-up probe for G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. In vitro inhibition of heme oxygenase isoenzymes by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surface plasmon resonance study of the interaction of N -methyl mesoporphyrin IX with G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP06321H [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Mechanisms of Vesicular Stomatitis Virus Inactivation by Protoporphyrin IX, Zinc-Protoporphyrin IX, and Mesoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
